1-(2-chlorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea

Description

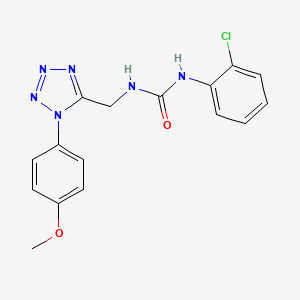

1-(2-Chlorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is a urea-based compound featuring a 2-chlorophenyl group and a tetrazole moiety substituted with a 4-methoxyphenyl group. Its structure combines the hydrogen-bonding capability of the urea core with the electron-rich aromatic and heterocyclic systems, which are critical for interactions with biological targets or material surfaces. The compound's synthesis likely involves multi-step reactions, including alkylation of tetrazole precursors and urea coupling (e.g., via carbodiimide-mediated methods), as inferred from analogous syntheses in the literature .

The tetrazole ring, a bioisostere for carboxylic acids, enhances metabolic stability and bioavailability, while the 4-methoxyphenyl group contributes to lipophilicity and π-π stacking interactions.

Properties

IUPAC Name |

1-(2-chlorophenyl)-3-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN6O2/c1-25-12-8-6-11(7-9-12)23-15(20-21-22-23)10-18-16(24)19-14-5-3-2-4-13(14)17/h2-9H,10H2,1H3,(H2,18,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UERQNEGPURTJBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Preparation of 1-(4-methoxyphenyl)-1H-tetrazole: This can be achieved through the reaction of 4-methoxyphenylhydrazine with sodium azide in the presence of an acid catalyst.

Formation of this compound: The intermediate 1-(4-methoxyphenyl)-1H-tetrazole is then reacted with 2-chlorophenyl isocyanate under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted derivatives with various nucleophiles replacing the chlorine atom.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of tetrazole derivatives, including the compound . In particular, research indicates that tetrazole-containing compounds exhibit selective cytotoxicity against various cancer cell lines. For example, derivatives of tetrazoles have been tested against human lung adenocarcinoma cells and demonstrated significant growth inhibition, with some compounds showing IC50 values below 30 µM .

Table 1: Anticancer Activity of Tetrazole Derivatives

Anticonvulsant Properties

The anticonvulsant properties of tetrazole derivatives have also been extensively studied. In picrotoxin-induced convulsion models, various compounds demonstrated significant protective effects. The structure-activity relationship (SAR) studies suggest that modifications to the phenyl rings can enhance anticonvulsant activity. For instance, compounds with electron-withdrawing groups on the phenyl ring exhibited improved efficacy .

Table 2: Anticonvulsant Activity of Tetrazole Compounds

| Compound Name | Model Used | ED50 (mg/kg) | Protective Index | Reference |

|---|---|---|---|---|

| This compound | Picrotoxin model | 18.4 | 9.2 | |

| Other tetrazole derivatives | Various seizure models | Variable | Variable |

Corrosion Inhibition

Beyond medicinal applications, the compound has shown promise as a corrosion inhibitor. Research indicates that heterocyclic compounds like tetrazoles can effectively reduce corrosion rates in metals by forming protective films on their surfaces. The presence of chlorine and methoxy groups in the structure contributes to the compound's effectiveness as a corrosion inhibitor .

Table 3: Corrosion Inhibition Efficiency

Case Study 1: Anticancer Activity Evaluation

A study published in a peer-reviewed journal investigated the efficacy of various tetrazole derivatives, including the compound of interest, against multiple cancer cell lines. The results indicated that modifications in the substituents significantly affected the cytotoxicity profiles, leading to promising candidates for further development as anticancer agents .

Case Study 2: Anticonvulsant Efficacy

In another research effort, a series of tetrazole derivatives were synthesized and evaluated for their anticonvulsant properties using animal models. The findings revealed that certain structural modifications enhanced protective effects against seizures, suggesting that further exploration could lead to new therapeutic options for epilepsy .

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Physical and Spectral Data for Selected Urea-Tetrazole Analogues

Key Observations :

- The target compound differs from analogues by having a methylene bridge between the urea and tetrazole, reducing steric hindrance compared to direct phenyl-tetrazole linkages .

- The 4-methoxyphenyl group may enhance solubility relative to halogenated aryl groups (e.g., 2,4-difluorophenyl in , Compound 2) due to its electron-donating methoxy substituent .

- Melting points for urea-tetrazole hybrids typically exceed 250°C (e.g., Compounds 1 and 5 in Table 1), suggesting high crystallinity, which the target compound may share.

Sulfonylated Tetrazole Derivatives

Table 2: Comparative Data for Sulfonylated Tetrazoles

Key Observations :

- Sulfonylated tetrazoles (e.g., ) exhibit lower melting points (48–62°C) compared to urea-tetrazole hybrids, likely due to reduced hydrogen-bonding capacity from sulfonyl groups versus urea .

- urea functionalities.

Structural and Conformational Comparisons

Crystallographic Insights:

- highlights the planar conformation of β-lactam rings and intramolecular hydrogen bonds (C-H···Cl, C-H···O) in a related tetrazole-containing compound. The target compound may adopt similar planar geometries, stabilized by urea N-H···O interactions .

Research Findings and Implications

- Synthetic Efficiency : Urea-tetrazole compounds in achieve yields up to 98%, suggesting robust coupling methodologies that could be adapted for the target compound .

- Biological Relevance : Tetrazole-urea hybrids are explored for hypoglycemic and antihypertensive activities (). The target compound’s 4-methoxyphenyl group may enhance metabolic stability compared to fluorinated analogues .

- Material Science Applications : High crystallinity (evidenced by sharp melting points) and hydrogen-bonding networks position these compounds as candidates for crystal engineering or supramolecular assembly .

Biological Activity

1-(2-chlorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article aims to provide a comprehensive analysis of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 332.77 g/mol. The structure features a chlorophenyl group, a methoxyphenyl group, and a tetrazole moiety that may contribute to its biological properties.

Structural Components

- Chlorophenyl Group : Known for its role in enhancing lipophilicity and possibly influencing receptor interactions.

- Methoxyphenyl Group : This group may enhance the compound's bioactivity due to electron-donating properties.

- Tetrazole Ring : A key component known for its ability to modulate enzyme activity and receptor binding.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The tetrazole ring is particularly significant for its role in:

- Enzyme Inhibition : Compounds containing tetrazoles have been shown to inhibit specific enzymes, which could lead to therapeutic effects.

- Receptor Binding : The structural features may allow for effective binding to various receptors, influencing physiological responses.

Antimicrobial Activity

Research indicates that derivatives of tetrazole compounds exhibit significant antimicrobial properties. For example:

- In Vitro Studies : Similar tetrazole derivatives have demonstrated potent antifungal activity against species such as Candida albicans and Aspergillus niger.

- Case Study : A related compound was tested against Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antibacterial properties .

Antitubercular Activity

A series of halogenated (4-methoxyphenyl)-1H-tetrazol-5-amines were synthesized and tested for their antitubercular activity. The highest therapeutic potential was attributed to specific isomers that exhibited growth-inhibitory effects against multidrug-resistant Mycobacterium tuberculosis, outperforming first-line tuberculostatics .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored:

- Cytotoxic Effects : Studies have shown that similar tetrazole compounds can induce apoptosis in cancer cell lines, suggesting that the compound may possess anticancer properties .

- Mechanistic Insights : Molecular dynamics simulations have indicated that these compounds interact with target proteins primarily through hydrophobic contacts, which may be crucial for their cytotoxic activity .

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of various tetrazole derivatives against clinically relevant bacterial strains. The results indicated that certain derivatives exhibited remarkable antibacterial activity, particularly against resistant strains.

Case Study 2: Anticancer Potential

Research involving the evaluation of cytotoxic effects on ovarian cancer cells revealed that specific analogs of the compound significantly reduced cell viability, suggesting potential as a therapeutic agent in cancer treatment.

Q & A

Q. How can researchers optimize the synthesis of 1-(2-chlorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea to improve yield and purity?

- Methodological Answer : Synthesis optimization can be achieved by:

- Stepwise coupling : First synthesizing the tetrazole moiety (e.g., via [2+3] cycloaddition of nitriles with sodium azide) and then coupling it to the urea backbone .

- Solvent selection : Using polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates, as observed in similar urea-tetrazole derivatives with yields >90% .

- Catalysis : Employing coupling agents like EDCI/HOBt for amide bond formation, which reduces side reactions .

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from ethanol/water to isolate high-purity crystals .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Identify urea C=O stretching (~1640–1680 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .

- ¹H-NMR : Key signals include the urea NH protons (δ 8.5–9.5 ppm) and methoxy group (δ ~3.8 ppm for OCH₃) .

- LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the urea and tetrazole groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents in this compound’s biological activity?

- Methodological Answer :

- Analog synthesis : Replace the 2-chlorophenyl or 4-methoxyphenyl groups with electron-withdrawing/donating substituents (e.g., fluorine, nitro) to assess activity changes .

- Bioassays : Test analogs against target enzymes (e.g., carbonic anhydrase or prostaglandin synthases, as tetrazoles are known inhibitors ). Compare IC₅₀ values to establish substituent effects.

- Data analysis : Use multivariate regression to correlate substituent properties (Hammett σ, π) with activity .

Q. What computational strategies are effective for predicting the binding mode of this compound to biological targets?

- Methodological Answer :

- Docking software : Use AutoDock Vina for high-speed docking, leveraging its improved scoring function and multithreading capabilities .

- Grid parameterization : Define the binding site around catalytic residues (e.g., zinc in carbonic anhydrase) to prioritize plausible poses .

- Validation : Compare docking results with crystallographic data (if available) or mutagenesis studies to confirm key interactions (e.g., tetrazole-Zn²⁺ coordination) .

Q. How can crystallographic data resolve contradictions in structural or spectroscopic interpretations?

- Methodological Answer :

- X-ray crystallography : Grow single crystals via slow evaporation (e.g., using methanol/chloroform mixtures) and solve the structure with SHELX for refinement .

- Conformational analysis : Compare experimental bond lengths (e.g., C14–C15 = 1.581 Å) and angles (e.g., C14–C15–C16 = 84.6°) with DFT-optimized geometries to validate stereoelectronic effects .

- Hydrogen bonding : Map intra-/intermolecular interactions (e.g., C–H···O/N–H···O) to explain stability and packing anomalies .

Data Contradiction Analysis

Q. Why might similar urea-tetrazole derivatives exhibit significant variations in melting points or bioactivity?

- Methodological Answer :

- Crystallinity : Differences in hydrogen-bonding networks (e.g., dimerization via urea NH groups) can alter melting points .

- Steric effects : Bulky substituents (e.g., trifluoromethyl vs. methoxy) may hinder target binding, reducing activity despite similar electronic profiles .

- Synthons : Competing reaction pathways (e.g., tetrazole tautomerism or urea rotamers) during synthesis could yield polymorphs with distinct properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.